REACTION_CXSMILES
|
CO[CH2:3][O:4][CH2:5][C:6]1C=[CH:12][C:9]([CH:10]=[O:11])=[C:8](C)[CH:7]=1.[OH2:15].O.P([O-])(O)(O)=O.[Na+].Cl([O-])=O.[Na+].OO.[C:29](#N)[CH3:30]>O.C(OCC)(=O)C>[OH:11][CH2:10][C:9]1[CH:8]=[CH:7][C:6]([C:5]([O:4][CH3:3])=[O:15])=[C:29]([CH3:30])[CH:12]=1 |f:1.2.3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
4-(methoxymethoxymethyl)-2-methylbenzaldehyde
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
COCOCC1=CC(=C(C=O)C=C1)C
|
Name
|
sodium dihydrogen phosphate dihydrate
|
Quantity
|
3.69 g
|
Type
|
reactant
|
Smiles
|
O.O.P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
this solution was stirred for 20 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
After the resultant organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled out under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resultant residue was dissolved in 18 mL of methanol, to which 9 mL of 6M hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
this mixture was stirred for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
while heating it
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured into a mixture of chloroform and water
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
After the resultant organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled out under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=1:1]
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=C(C(=O)OC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |